molecular formula C21H20N2O4 B2866504 (E)-ethyl 4-(2-cyano-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamido)benzoate CAS No. 488107-42-2

(E)-ethyl 4-(2-cyano-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamido)benzoate

Cat. No. B2866504
CAS RN: 488107-42-2
M. Wt: 364.401
InChI Key: OSLUJXRAUGRGQN-RVDMUPIBSA-N
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Description

The description of a chemical compound includes its systematic name, common name, and structural formula. It also includes its appearance (solid, liquid, gas, color, etc.) and its smell if applicable .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants used, the conditions under which the reaction occurs (temperature, pressure, catalysts, etc.), and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions under which the reaction occurs, the products formed, and the rate of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties include reactivity, flammability, and types of chemical reactions the compound can undergo .

Scientific Research Applications

Based on the information available, here is a comprehensive analysis of the scientific research applications of (E)-ethyl 4-(2-cyano-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamido)benzoate:

Neutron Capture Therapy

The presence of a cyano group suggests that this compound could be explored as a boron-carrier suitable for neutron capture therapy , a cancer treatment method that targets tumors at the cellular level.

Organic Synthesis Building Block

The compound’s structure indicates its utility as a building block in organic synthesis, particularly in the formation of complex molecules through reactions such as Suzuki–Miyaura coupling .

Antimicrobial and Anticancer Research

The molecular framework of this compound suggests potential antimicrobial and anticancer properties, warranting further investigation into its efficacy against drug-resistant pathogens and cancer cells .

Mechanism of Action

The mechanism of action is particularly relevant for drugs and bioactive compounds. It refers to how the compound interacts with biological systems to exert its effects .

Safety and Hazards

Safety and hazard analysis involves understanding the risks associated with handling and using the compound. This includes toxicity, flammability, environmental impact, and precautions to be taken while handling .

properties

IUPAC Name

ethyl 4-[[(E)-2-cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-3-26-21(25)14-4-6-16(7-5-14)23-20(24)15(12-22)11-17-8-9-19(27-17)18-10-13(18)2/h4-9,11,13,18H,3,10H2,1-2H3,(H,23,24)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLUJXRAUGRGQN-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3CC3C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3CC3C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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